
BNC-105p free acid
Overview
Description
BNC-105p free acid is a phosphorylated prodrug that rapidly converts to its active form, BNC-105, through the action of nonspecific endogenous phosphatases in plasma and on endothelial cells . BNC-105 is known for its selectivity towards growth factor-activated endothelial cells compared to quiescent human umbilical vein endothelial cells . This compound is primarily investigated for its potential in cancer treatment due to its ability to inhibit tubulin polymerization .
Preparation Methods
The synthesis of BNC-105p free acid involves multiple steps, starting with the preparation of the core structure followed by phosphorylation. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of BNC-105 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Phosphorylation: The core structure is then phosphorylated using appropriate phosphorylating agents under controlled conditions to yield this compound.
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimization of reaction conditions, such as temperature, pH, and reaction time, to maximize the efficiency of each step.
Chemical Reactions Analysis
BNC-105p free acid undergoes several types of chemical reactions, including:
Hydrolysis: The compound is rapidly hydrolyzed in plasma to form the active BNC-105.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, depending on the presence of specific reagents and conditions.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving its phosphoryl group.
Common reagents used in these reactions include phosphatases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major product formed from these reactions is the active form, BNC-105 .
Scientific Research Applications
BNC-105p free acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
BNC-105p free acid exerts its effects through a dual mechanism of action:
Vascular Targeting: this compound acts as a vascular targeting agent, disrupting the blood vessels that nourish tumors.
Direct Toxicity: The compound also has a direct toxic effect on cancer cells, further contributing to its anticancer activity.
The molecular targets of this compound include tubulin, where it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and ultimately causing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
BNC-105p free acid is compared with other vascular targeting agents and tubulin inhibitors, such as:
Paclitaxel: Paclitaxel stabilizes microtubules, whereas BNC-105 destabilizes them, leading to different mechanisms of action.
The uniqueness of this compound lies in its dual mechanism of action and its high selectivity for growth factor-activated endothelial cells, making it a promising candidate for targeted cancer therapy .
Biological Activity
BNC-105p free acid is a phosphorylated prodrug that has garnered attention in biomedical research, particularly for its potential as an anticancer agent. This compound is notable for its ability to convert rapidly into its active form, BNC-105, through the action of endogenous phosphatases. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Overview of this compound
This compound is characterized by its structure, which includes a phosphoryl group that enhances its solubility and bioavailability. Upon administration, it undergoes hydrolysis to release the active drug, BNC-105, which exerts its therapeutic effects.
The biological activity of this compound is primarily attributed to two mechanisms:
- Vascular Targeting : The compound selectively disrupts the blood vessels that supply tumors, leading to tumor necrosis and apoptosis.
- Direct Cytotoxicity : BNC-105 binds to tubulin and inhibits its polymerization, disrupting microtubule dynamics essential for cell division and survival.
This dual mechanism positions BNC-105 as a promising candidate for targeted cancer therapies.
Research Findings and Data Tables
Numerous studies have investigated the efficacy of this compound in various cancer models. Below are key findings summarized in tabular format.
Case Studies
Case Study 1: Efficacy in Breast Cancer
In a study involving MDA-MB-231 human breast tumor xenografts, administration of OXi6197 resulted in significant vascular disruption characterized by hemorrhage and necrosis within the tumor microenvironment. The treatment led to a marked reduction in tumor volume compared to control groups, highlighting the compound's potential as a vascular-disrupting agent .
Case Study 2: Renal Cell Carcinoma
Another investigation focused on RENCA kidney tumors demonstrated that OXi6197 effectively induced vascular shutdown, contributing to delayed tumor growth. Histological examinations revealed substantial vascular congestion and necrosis, underscoring the compound's efficacy in targeting tumor vasculature .
Comparative Analysis with Similar Compounds
This compound has been compared with other vascular-targeting agents and tubulin inhibitors to elucidate its unique properties:
Compound | Mechanism of Action | Selectivity |
---|---|---|
Colchicine | Inhibits tubulin polymerization | Less selective for activated endothelial cells |
Paclitaxel | Stabilizes microtubules | Opposite mechanism; promotes stability |
Vinblastine | Promotes microtubule depolymerization | Similar mechanism but different binding sites |
BNC-105 exhibits higher selectivity for activated endothelial cells compared to these agents, making it particularly effective in targeting tumor-associated vasculature.
Properties
IUPAC Name |
(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMJHVVIZTENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241536 | |
Record name | BNC-105 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945771-74-4 | |
Record name | BNC-105 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BNC-105 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BNC-105 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.